molecular formula C14H16N2O4S B3000252 Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate CAS No. 849057-49-4

Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Cat. No.: B3000252
CAS No.: 849057-49-4
M. Wt: 308.35
InChI Key: FVEVWRVCMUFADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that features a furan ring, a pyrimidine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate typically involves multi-step organic synthesis. One common method starts with the preparation of the pyrimidine ring, which can be synthesized through a Biginelli reaction involving urea, an aldehyde, and a β-keto ester under acidic conditions . The furan ring can be introduced via a Vilsmeier-Haack reaction, which forms the furan-2-carboxylate moiety . The final step involves the formation of the thioether linkage, which can be achieved by reacting the pyrimidine derivative with a thiol in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in a pure form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group in the compound can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrimidine and furan rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group, where nucleophiles such as amines or alcohols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Amides, esters with different alkoxy groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as ligands for receptor studies. The presence of the pyrimidine ring, in particular, suggests potential interactions with biological macromolecules.

Medicine

Medicinally, compounds containing pyrimidine and furan rings have been studied for their antiviral, anticancer, and antimicrobial properties . This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its potential for chemical modification and stability.

Mechanism of Action

The mechanism of action of Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The thioether linkage and the pyrimidine ring could play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(((6-oxo-4-methyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate
  • Ethyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate

Uniqueness

Compared to similar compounds, Methyl 5-(((6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)thio)methyl)furan-2-carboxylate is unique due to the specific substitution pattern on the pyrimidine ring and the presence of the furan-2-carboxylate moiety. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 5-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-3-4-9-7-12(17)16-14(15-9)21-8-10-5-6-11(20-10)13(18)19-2/h5-7H,3-4,8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEVWRVCMUFADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.